molecular formula C15H20N2O2S B6898220 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

Cat. No.: B6898220
M. Wt: 292.4 g/mol
InChI Key: JNEGHQNDHQXCPF-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[221]heptan-2-yl)urea is a complex organic compound featuring a unique structure that combines a cyclopentathiophene ring with an oxabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea typically involves multiple steps:

    Formation of the cyclopentathiophene ring: This can be achieved through a series of cyclization reactions starting from appropriate thiophene precursors.

    Introduction of the oxabicycloheptane moiety: This step often involves the use of Diels-Alder reactions to form the bicyclic structure.

    Coupling of the two moieties: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, this compound can be used in the development of new materials with unique properties. For example, its structure may impart specific mechanical or electronic properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)amine
  • 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate

Uniqueness

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is unique due to its combination of a cyclopentathiophene ring and an oxabicycloheptane moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the urea linkage may enhance its binding affinity to certain biological targets compared to the amine or carbamate analogs.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(17-12-7-10-4-5-13(12)19-10)16-8-11-6-9-2-1-3-14(9)20-11/h6,10,12-13H,1-5,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEGHQNDHQXCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)CNC(=O)NC3CC4CCC3O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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